molecular formula C14H17N5O3S B1212127 N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide

N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide

Cat. No. B1212127
M. Wt: 335.38 g/mol
InChI Key: YLTHTTDLKLECTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide is a member of benzoic acids.

Scientific Research Applications

  • Lipase and α-glucosidase Inhibition : A study synthesized derivatives of a similar compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and tested them for lipase and α-glucosidase inhibition. The results indicated significant anti-lipase and anti-α-glucosidase activities for certain derivatives (Bekircan, Ülker, & Menteşe, 2015).

  • Anticancer Potential : Another research focused on 1,2,4-triazol-3-ylthioacetohydrazide derivatives, investigating their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some derivatives showed selective cytotoxicity towards melanoma cells, highlighting their potential as anticancer agents (Šermukšnytė et al., 2022).

  • Type II Diabetes and Antimicrobial Activity : A study on N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides revealed their promising activity as Type II diabetes inhibitors. Additionally, they exhibited remarkable antibacterial and antifungal activities (Mor et al., 2022).

  • Antioxidant and Anticancer Activity : Research involving 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are structurally related, indicated notable antioxidant and anticancer activities. These compounds were more effective against glioblastoma U-87 cells compared to other cell lines (Tumosienė et al., 2020).

  • Antimicrobial Activity : A study on quinoline derivatives containing an azole nucleus, including 1,2,4-triazole derivatives, showed good to moderate antimicrobial activity against various microorganisms (Özyanik et al., 2012).

  • Cholinesterase Inhibition : Research on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated significant cholinesterase inhibitory potential, indicating their potential use in treating cholinesterase-related disorders (Arfan et al., 2018).

properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methoxybenzohydrazide

InChI

InChI=1S/C14H17N5O3S/c1-9-15-18-14(19(9)2)23-8-12(20)16-17-13(21)10-4-6-11(22-3)7-5-10/h4-7H,8H2,1-3H3,(H,16,20)(H,17,21)

InChI Key

YLTHTTDLKLECTK-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C)SCC(=O)NNC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide
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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide
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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide
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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide
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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide
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N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide

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